Calcium Silicate

Overview

Description

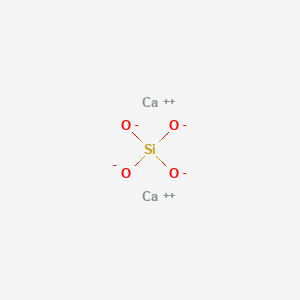

Calcium silicate is an inorganic compound with the chemical formula Ca2SiO4. It is a white, odorless powder that is insoluble in water. This compound is commonly found in various forms, including calcium orthosilicate, calcium metasilicate, and calcium hydrosilicate. This compound is widely used in construction, food, and medicine due to its excellent properties such as high melting and boiling points, non-flammability, and resistance to heat and high temperatures .

Mechanism of Action

Target of Action

Silicic acid, calcium salt, also known as calcium silicate, is a compound that primarily targets the connective tissues in the body . It plays a crucial role in the formation and maintenance of normal osteocartilaginous connective tissue, such as skin, hair, and nails . It is also involved in the process of biomineralization .

Mode of Action

This compound interacts with its targets by being absorbed and then polymerized as solid silica bodies, silica cells, or phytoliths . In these phytoliths, hydrogen and cellulose bond within the cell walls as silicon dioxide, SiO2nH2O . This interaction results in changes at the cellular level, contributing to the structural integrity of the tissues .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of silicic acid during uptake and transport before the start of cell wall silicification . Silicic acids can be seen as hydrated forms of silica, namely 2H2xSiOx+2 = SiO2·(H2O)x. In concentrated solutions, silicic acids generally polymerize and condense, and ultimately degrade to silicon dioxide and water .

Pharmacokinetics

The pharmacokinetics of this compound involve its uptake, storage, and processing necessary for the intracellular synthesis of cell walls . Uptake occurs from the natural habitats, that is, salt-water or fresh-water reservoirs. Dissolved silicon is predominantly taken up as monosilicic acid, Si(OH)4 . The required intracellular silicon concentrations are much higher than typical environmental concentrations. Therefore, stabilization and storage inside the cell are necessary .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of siliceous cell walls in diatoms, a unique structural feature . It also contributes to the structural integrity of connective tissues, such as skin, hair, and nails . Moreover, it plays a role in the alleviation of biotic and abiotic stress in plants .

Action Environment

The action of this compound is influenced by environmental factors. The concentration of silicic acid in any given environment potentially regulates mineral weathering . The advent of biological silicification, primarily by diatoms, had the effect of lowering the concentration of silicic acid in the natural environment and releasing this brake . This suggests that the efficacy and stability of this compound’s action can be influenced by the concentration of silicic acid in the environment .

Biochemical Analysis

Biochemical Properties

Silicic acid, calcium salt, interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of polymeric silica in plants . The cell-wall environment, a complex matrix composed of cellulose and more complex polysaccharides, is associated with polymerized silica .

Cellular Effects

Silicic acid, calcium salt, influences cell function in several ways. It is associated with stress tolerance mechanisms and better resilience under stress conditions . Its deposition in plant tissues has been linked to enhanced plant resilience under various biotic and abiotic stresses .

Molecular Mechanism

At the molecular level, silicic acid, calcium salt exerts its effects through various mechanisms. It is involved in the modulation of stress responses and biochemical interactions . The specific mechanisms involved in its deposition in different tissues, at different developmental stages, and under different environmental conditions are still being studied .

Temporal Effects in Laboratory Settings

The effects of silicic acid, calcium salt, change over time in laboratory settings. While specific data on its stability, degradation, and long-term effects on cellular function are limited, it is known that plants deprived of silicon are often weaker structurally and more prone to abnormalities of growth, development, and reproduction .

Metabolic Pathways

Silicic acid, calcium salt, is involved in various metabolic pathways. It is generally found in soils at concentrations ranging from 0.1 to 0.6 mM . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are still being studied.

Transport and Distribution

The transport and distribution of silicic acid, calcium salt, within cells and tissues are complex processes. It is taken up by plants in the form of silicic acid . The specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, are still being studied.

Subcellular Localization

It is known to be deposited in different cell types, tissues, and intercellular spaces , but the specific targeting signals or post-translational modifications that direct it to specific compartments or organelles are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium silicate can be synthesized by combining calcium oxide and silicon dioxide at high temperatures. One common method involves reacting sand (silicon dioxide) with lime (calcium oxide) in a furnace. The reaction typically occurs at temperatures around 1400°C to 1500°C, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of the Pidgeon process, which is used to extract magnesium from dolomite. In this process, a mixture of magnesium oxide and calcium oxide is reacted with silicon, resulting in the formation of magnesium and this compound . Another method involves the production of this compound from anhydrous calcium sulfate and silica, which is then roasted at high temperatures to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Calcium silicate undergoes various chemical reactions, including hydration, carbonation, and reaction with acids.

Carbonation: this compound reacts with carbon dioxide to form calcium carbonate and silica.

Reaction with Acids: This compound reacts with acids such as hydrochloric acid to form calcium chloride, silicon dioxide, and water.

Common Reagents and Conditions

Water: Used in the hydration reaction to form this compound hydrate.

Carbon Dioxide: Used in the carbonation reaction to form calcium carbonate and silica.

Hydrochloric Acid: Used in the reaction with this compound to form calcium chloride and silicon dioxide.

Major Products Formed

This compound Hydrate: Formed during the hydration reaction.

Calcium Carbonate and Silica: Formed during the carbonation reaction.

Calcium Chloride and Silicon Dioxide: Formed during the reaction with hydrochloric acid.

Scientific Research Applications

Calcium silicate has a wide range of scientific research applications across various fields:

Construction: Used as a fire-resistant and acoustic insulation material in buildings and industrial appliances.

Food Industry: Used as an anti-caking agent in products like flour, baking powder, and table salt.

Material Science: Used in the development of nanotechnology, including drug delivery systems and bioimaging.

Environmental Applications: Used in the remediation of acid mine drainage and as a component in eco-friendly building materials.

Comparison with Similar Compounds

Calcium silicate can be compared with other similar compounds such as calcium carbonate, calcium hydroxide, and magnesium silicate:

Calcium Carbonate (CaCO3): Unlike this compound, calcium carbonate is soluble in acids and is commonly used as a dietary supplement and antacid.

This compound stands out due to its unique combination of high melting point, non-flammability, and bioactive properties, making it suitable for a wide range of applications in construction, medicine, and environmental remediation.

Biological Activity

Calcium silicate (CaSiO₃) is a compound that has garnered significant attention in both biomedical and material science fields due to its unique biological properties. This article explores the biological activity of this compound, focusing on its applications in tissue regeneration, biocompatibility, and its mechanisms of action.

Overview of this compound

This compound is primarily known for its use in dental and orthopedic applications as a bioceramic material. Its properties include good biocompatibility, bioactivity, and the ability to promote mineralization, making it a favorable choice for various regenerative procedures.

Mechanisms of Biological Activity

This compound exhibits several biological activities that contribute to its effectiveness in medical applications:

- Release of Calcium Ions : Upon hydration, this compound releases calcium ions into the surrounding environment. These ions play a crucial role in promoting cellular activities such as proliferation and differentiation of osteoblasts, which are essential for bone formation .

- Silicate Ions : The presence of silicate ions has been shown to stimulate osteogenic differentiation and enhance angiogenesis by regulating gene expression and cell interactions. This mechanism is vital for the repair and regeneration of hard tissues .

- Alkaline Phosphatase Activity : Research indicates that this compound cements can significantly increase alkaline phosphatase (ALP) activity in osteoblastic cells, which is a marker for bone formation .

Case Studies and Research Findings

Numerous studies have investigated the biological properties of this compound-based materials. Below are key findings from recent research:

Table 1: Summary of Biological Activity Studies on this compound Cements

Detailed Findings from Selected Studies

-

Comparison of this compound Cements :

A study compared six types of this compound cements in human osteoblastic cell cultures (Saos-2 cells). The results showed that Bio-C and MTA-HP significantly enhanced ALP activity compared to control groups, indicating their potential for promoting osteogenesis . -

Clinical Applications :

Clinical studies have demonstrated that this compound-based materials like MTA are effective for pulp capping and root repair, leading to significant healing and restoration of tooth function over extended follow-up periods . -

Animal Model Research :

In experiments involving rat models with pulp injuries, Biodentine was found to facilitate the formation of a homogeneous dentin bridge at injury sites, indicating its efficacy as a restorative material .

Biocompatibility and Safety

The biocompatibility of this compound has been extensively documented. It is generally well-tolerated by biological tissues with minimal adverse reactions reported. However, some studies have indicated potential accumulation of silicon in organs such as the kidneys and liver at high doses, necessitating further research into long-term safety profiles .

Properties

IUPAC Name |

dicalcium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLNERQLKQQLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-39-0 (CaH2SiO3[1:1] salt), 13983-17-0 (Ca(SiO3), 10193-36-9 (Parent) | |

| Record name | Calcium silicate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5049570 | |

| Record name | Dicalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid; Other Solid, White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids, White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH], WHITE POWDER., White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.), White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.] | |

| Record name | Silicic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble in water, Solubility in water: poor, 0.01% | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.92 g/cu cm, White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/, 2 g/cm³, 2.9 | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Calcium silicate has been considered as a possible replacement for asbestos due to its heat and fire resistance. The cytotoxic and genotoxic potential of calcium silicate using peripheral human blood lymphocytes is described. Calcium silicates at concn of 10 and 100 ug/ml significantly increased the frequencies of chromosomal aberrations and sister chromatid exchanges. The increases in chromosomal aberrations and sister chromatid exchanges were dose-dependent, though not linearly. A significant decrease in the proliferation rate index was observed with increased dose of calcium silicates. The induction of chromatid type aberrations indicates that the clastogenic activity of calcium silicate is S-phase-dependent. | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, White, monoclinic crystals, White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime]. | |

CAS No. |

1344-95-2, 10034-77-2, 10101-39-0 | |

| Record name | Calcium silicate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICALCIUM SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W3UX8K5UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1540 °C, 1250-1500 °C, 2804 °F | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.